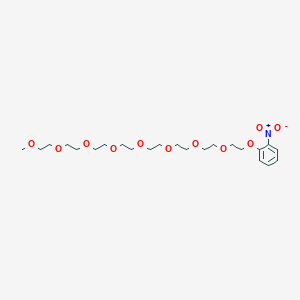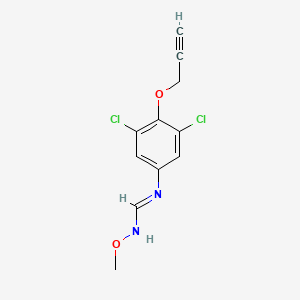![molecular formula C19H22O4 B14347667 Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate CAS No. 90549-80-7](/img/structure/B14347667.png)
Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring substituted with a methyl group and a propanedioate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol or other alcohols, and the reaction is typically conducted under reflux conditions to maintain the desired temperature and reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways. For example, it may inhibit certain enzymes by mimicking the transition state of their natural substrates, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity.
Diethyl 4-methylbenzylphosphonate: Another ester with a similar structural motif but different functional groups.
Uniqueness
Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
90549-80-7 |
|---|---|
Fórmula molecular |
C19H22O4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
diethyl 2-[(4-methylnaphthalen-1-yl)methyl]propanedioate |
InChI |
InChI=1S/C19H22O4/c1-4-22-18(20)17(19(21)23-5-2)12-14-11-10-13(3)15-8-6-7-9-16(14)15/h6-11,17H,4-5,12H2,1-3H3 |
Clave InChI |
SLEMLYNCJRLRRD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(C2=CC=CC=C12)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


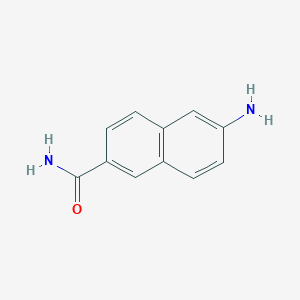
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)
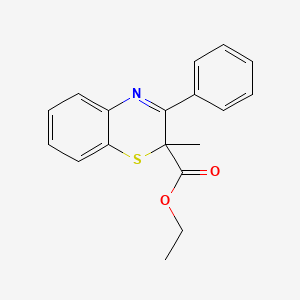
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
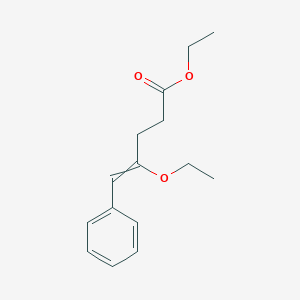
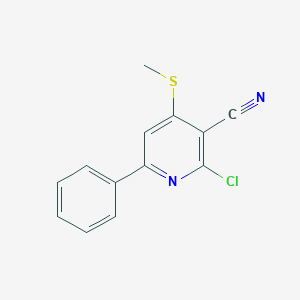
![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)
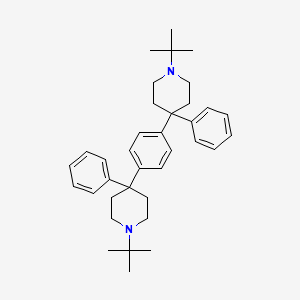
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
